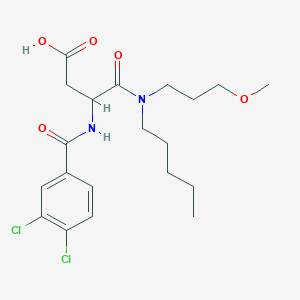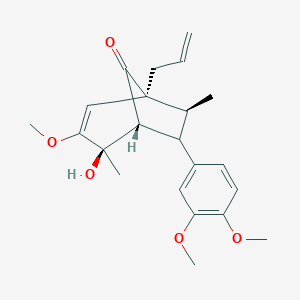
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It might also include its role or use in industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions of the reaction, and the mechanism by which it occurs.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other substances.Applications De Recherche Scientifique
Antihypertensive Activity : Certain derivatives, specifically 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, have shown potential as antihypertensive agents due to their activity as I1 imidazoline receptor agonists (S. Aayisha et al., 2019).
Precursor in Pharmaceutical and Explosive Industries : The development of an economic process for producing 4,6-dihydroxy-2-methylpyrimidine, a key precursor in pharmaceutical and explosive industries, has been reported (R. Patil et al., 2008).
Antibacterial Agents : New classes of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines have been found to have potential as antibacterial agents (Y. Etemadi et al., 2016).
HIV and Kinesin Eg5 Inhibitors : Pyrimidine derivatives synthesized via Suzuki cross-coupling reaction have been explored for their potential as HIV and kinesin Eg5 inhibitors (N. Al-Masoudi et al., 2014).
Antituberculous Effect : Derivatives like 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines have shown a pronounced antituberculous effect when deacetylated (A. V. Erkin & V. Krutikov, 2007).
Antimicrobial Activity : Various synthesized compounds including Schiff and Mannich bases of isatin and its derivatives with pyrimidine have demonstrated significant antimicrobial activity against bacteria and fungi, as well as anti-HIV activity (S. Pandeya et al., 1999).
Synthesis and Characterization : Studies have also focused on the synthesis, characterization, and fragmentation of various derivatives under specific conditions, contributing to our understanding of their chemical properties and potential applications in different fields (A. V. Erkin et al., 2015).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact. It also includes recommended safety precautions and procedures for disposal.
Orientations Futures
This could involve potential applications or uses for the compound, areas of research that could be pursued, or improvements that could be made to its synthesis or processing.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTVDYOSYBZBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564277 | |
| Record name | 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |
CAS RN |
19927-54-9 | |
| Record name | 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)




![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)







![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)